Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine
CAS No.: 1776184-25-8
Cat. No.: VC2766174
Molecular Formula: C14H13F3N2
Molecular Weight: 266.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1776184-25-8 |
|---|---|
| Molecular Formula | C14H13F3N2 |
| Molecular Weight | 266.26 g/mol |
| IUPAC Name | N-methyl-1-[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine |
| Standard InChI | InChI=1S/C14H13F3N2/c1-18-7-10-6-12(9-19-8-10)11-2-4-13(5-3-11)14(15,16)17/h2-6,8-9,18H,7H2,1H3 |
| Standard InChI Key | MCOIBKHPPRRCJB-UHFFFAOYSA-N |
| SMILES | CNCC1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CNCC1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Basic Properties
Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine is a hybrid molecule featuring a pyridine ring system linked to a trifluoromethyl-substituted phenyl group. The compound contains a methylamine moiety attached to the pyridine ring, which confers specific chemical reactivity and potential binding characteristics .
Chemical Identification Data
The compound is characterized by the following identifiers and properties:
| Parameter | Value |
|---|---|
| CAS Number | 1776184-25-8 |
| Molecular Formula | C₁₄H₁₃F₃N₂ |
| Molecular Weight | 266.26 g/mol |
| IUPAC Name | N-methyl-1-[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine |
| Standard InChI | InChI=1S/C14H13F3N2/c1-18-7-10-6-12(9-19-8-10)11-2-4-13(5-3-11)14(15,16)17/h2-6,8-9,18H,7H2,1H3 |
| Standard InChIKey | MCOIBKHPPRRCJB-UHFFFAOYSA-N |
| SMILES | CNCC1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F |
Table 1: Chemical identification parameters for Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties that influence its behavior in chemical reactions and biological systems:
| Property | Value | Method |
|---|---|---|
| Physical State | Solid at room temperature | Physical observation |
| XLogP3-AA | 2.7 | Computed property |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Computed by Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 24.9 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 19 | Computed by PubChem |
Table 2: Physicochemical properties of Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine
Structural Features and Significance
Key Structural Elements
Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine contains several key structural features that contribute to its chemical behavior and potential biological activity:
-
Pyridine Ring System: The central pyridine ring provides an aromatic nitrogen heterocycle with specific electron distribution patterns.
-
Trifluoromethyl Group: The trifluoromethyl substituent on the phenyl ring enhances lipophilicity and metabolic stability, characteristics often valued in drug development .
-
Methylamine Functional Group: This basic nitrogen-containing functional group can participate in hydrogen bonding and potentially interact with biological targets through electrostatic interactions .
-
Biaryl System: The connection between the pyridine and phenyl rings creates a biaryl system that introduces specific conformational properties to the molecule.
Structure-Property Relationships
The presence of the trifluoromethyl group significantly influences the compound's properties. Trifluoromethyl-substituted compounds are known for their:
-
Enhanced lipophilicity, which can improve membrane permeability
-
Increased metabolic stability against oxidative degradation
-
Altered electronic properties of adjacent functional groups
-
Potential for specific binding interactions with protein targets
The methylamine moiety provides a basic center with a pKa that makes it protonated under physiological conditions, potentially enabling electrostatic interactions with negatively charged residues in biological macromolecules .
Table 3: Structurally related compounds and their biological activities
Structure-Activity Relationships of Analogs
Key Structural Modifications and Their Effects
Analysis of structurally related compounds provides insights into how modifications to the basic scaffold might influence activity and properties:
Modifications to the Amine Group
The methylamine group can be modified to create derivatives with different properties:
-
Cyclopropyl Analog: Replacing the methyl group with cyclopropyl (as in compound with CAS 1776184-17-8) may enhance metabolic stability and alter binding characteristics.
-
Extended Amine Derivatives: Incorporation of more complex amine substituents, such as those seen in pyridin-2-ylmethylamine derivatives, can introduce additional binding interactions and modify selectivity profiles .
Modifications to the Aromatic System
Alterations to the biaryl system can significantly impact biological properties:
-
Heterocycle Substitutions: Replacing the pyridine with other nitrogen-containing heterocycles can alter electronic properties and hydrogen-bonding patterns .
-
Trifluoromethyl Position: Moving the trifluoromethyl group to different positions on the phenyl ring (ortho, meta, para) can change the three-dimensional structure and binding characteristics .
Comparative Analysis of Analogs
A comparison of Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine with key structural analogs reveals important trends:
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| Cyclopropyl-[5-(4-trifluoromethyl-phenyl)-pyridin-3-ylmethyl]-amine | Cyclopropyl instead of methyl | Enhanced metabolic stability, altered conformational properties |
| N-(pyridin-2-ylmethyl) derivatives | Extended and more complex amine substituent | Additional hydrogen bonding capabilities, different selectivity profile |
| 3-(trifluoromethyl)phenyl analogs | Different position of trifluoromethyl group | Altered electronic distribution, different binding orientation |
Table 4: Comparative analysis of structural analogs
Future Research Directions
Unexplored Applications
Several potential research directions for Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine warrant further investigation:
-
Target Identification: Systematic screening against various biological targets could reveal unexpected activities and applications.
-
Molecular Probes: The compound's structural features make it potentially useful as a molecular probe for studying specific biological processes.
-
Material Science Applications: The unique electronic properties imparted by the trifluoromethyl group and pyridine ring could be exploited in materials science applications.
Synthesis Optimization
Development of improved synthetic methods for Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine and related compounds would benefit from:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume